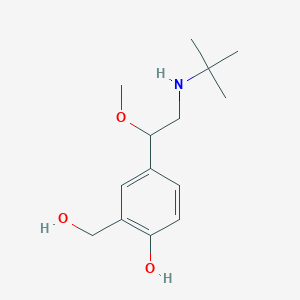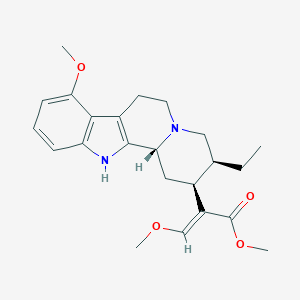
Speciociliatina
Descripción general
Descripción
Speciociliatine is a synthetic compound that was synthesized in the 1970s and is found in the bark of the Chinese mahogany tree. It is a polycyclic aromatic hydrocarbon (PAH) that has been studied for its potential medicinal and therapeutic properties. Speciociliatine is a promising compound for laboratory research due to its unique structure, which allows for a variety of potential applications.
Aplicaciones Científicas De Investigación
Gestión del dolor
Speciociliatina, que se encuentra en las hojas del árbol de kratom, se ha utilizado durante siglos en el sudeste asiático para tratar dolencias menores y aumentar la resistencia al trabajo . Se utiliza particularmente por sus efectos analgésicos, que ayudan a controlar el dolor agudo y crónico .
Mitigación de la dependencia de los opioides
This compound es un agonista parcial de µ-opioides con una afinidad de unión 3 veces mayor que la mitragynina . Esto lo convierte en un posible candidato para la mitigación de la dependencia de los opioides .
Mejora del estado de ánimo
El kratom, que contiene this compound, se ha utilizado como un potenciador del estado de ánimo . Esto podría atribuirse a la interacción de this compound con los receptores opioides .
Aumento de energía
Tradicionalmente, las hojas de kratom que contienen this compound se han consumido para aumentar la resistencia al trabajo . Esto sugiere una posible aplicación de this compound como un potenciador de la energía .
Gestión del trastorno por uso de sustancias
This compound, junto con otros alcaloides del kratom, se ha utilizado para reducir o abstenerse del uso de opioides no recetados y/o heroína . Esto indica su posible uso en la gestión de los trastornos por uso de sustancias
Safety and Hazards
Speciociliatine is an opioid receptor antagonist with similar effects to certain opioids, but it is not an opiate . This makes it especially useful as a treatment for opiate withdrawal symptoms and moderate-to-severe pain . Speciociliatine is probably safe to use via kratom if you follow responsible use guidelines .
Direcciones Futuras
Speciociliatine is a lesser-known alkaloid, despite being the second most abundant alkaloid in most kratom strains . Little is known about speciociliatine compared to mitragynine or 7-hydroxy mitragynine, but early signs point to it being every bit as potent and important to kratom’s overall effects . More research is needed to understand this compound in more detail .
Mecanismo De Acción
Speciociliatine, also known as Speciociliatin, is a major alkaloid found in the plant Mitragyna speciosa, commonly known as kratom . This compound has been widely studied for its potential pharmacological effects .
Target of Action
Speciociliatine has been found to be a ligand of the mu (µ) and kappa (κ) opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body .
Mode of Action
Speciociliatine functions as a partial µ-opioid agonist . It has a 3-fold higher binding affinity than mitragynine, another major alkaloid of kratom . Findings are varied as to whether it functions as an agonist or a competitive antagonist at these sites .
Biochemical Pathways
Speciociliatine undergoes extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species . The metabolism of speciociliatine is predominantly mediated by CYP3A4 with minor contributions by CYP2D6 .
Pharmacokinetics
A preliminary pharmacokinetic analysis in male Sprague Dawley rats determined the elimination half-life of Speciociliatine to be 2.6 - 5 hours and the absolute bioavailability to be 20.7% (at an oral dose of 20 mg/kg) . Speciociliatine metabolizes rapidly in monkey, rat, and mouse hepatocytes, while a slower metabolism is observed in human and dog hepatocytes .
Result of Action
The primary result of Speciociliatine’s action is its potential analgesic effect, which is believed to be due to its interaction with the µ-opioid receptors . This interaction can lead to pain relief, making it a potential candidate for pain management .
Action Environment
The action, efficacy, and stability of Speciociliatine can be influenced by various environmental factors. For instance, the metabolism of Speciociliatine can vary across different species, indicating that genetic factors may play a role . Furthermore, the compound’s bioavailability can be affected by the method of administration .
Análisis Bioquímico
Biochemical Properties
Speciociliatine is a partial µ-opioid agonist with a 3-fold higher binding affinity than mitragynine . It interacts with enzymes, proteins, and other biomolecules, undergoing extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species . The metabolism of speciociliatine is predominantly mediated by CYP3A4 with minor contributions by CYP2D6 .
Cellular Effects
Speciociliatine has been reported to have various effects on cells. It has been found to be a ligand of the mu and kappa opioid receptors . Findings are varied as to whether it functions as an agonist or a competitive antagonist at those sites . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, speciociliatine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a partial µ-opioid agonist with a 3-fold higher binding affinity than mitragynine .
Temporal Effects in Laboratory Settings
In laboratory settings, speciociliatine metabolized rapidly in monkey, rat, and mouse hepatocytes (in vitro half-life was 6.6 ± 0.2, 8.3 ± 1.1, 11.2 ± 0.7 min, respectively), while a slower metabolism was observed in human and dog hepatocytes (91.7 ± 12.8 and > 120 min, respectively) .
Dosage Effects in Animal Models
The effects of speciociliatine vary with different dosages in animal models . A preliminary pharmacokinetic analysis in male Sprague Dawley rats determined the elimination half-life of Speciociliatine to be 2.6 - 5 hours and the absolute bioavailability to be 20.7% (at an oral dose of 20 mg/kg) .
Metabolic Pathways
Speciociliatine is involved in various metabolic pathways. It underwent extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species . The metabolism of speciociliatine was predominantly mediated by CYP3A4 with minor contributions by CYP2D6 .
Transport and Distribution
It has been found to be a major circulating alkaloid in humans following oral administration of a kratom product .
Propiedades
IUPAC Name |
methyl (E)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELBFTMXCIIKKX-MYLQJJOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574160 | |
| Record name | Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14382-79-7 | |
| Record name | Speciociliatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14382-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Speciociliatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014382797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPECIOCILIATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3NN8Z8ZJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





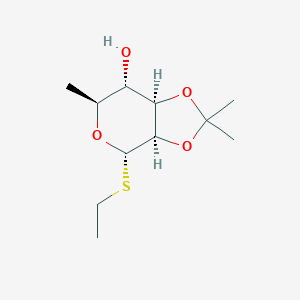

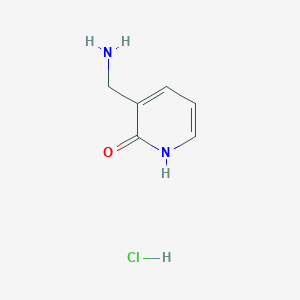


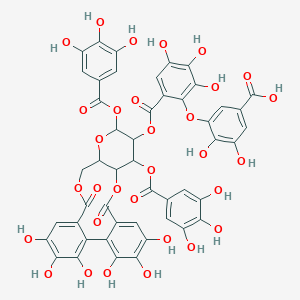

![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
